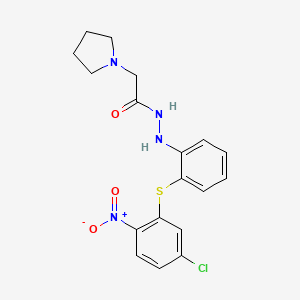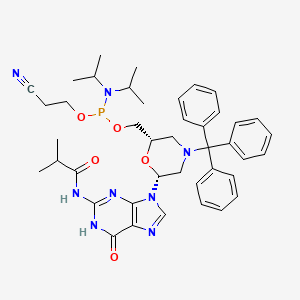
N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is a synthetic molecule used extensively in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the field of DNA/RNA synthesis . Its molecular formula is C42H51N8O5P, and it has a molecular weight of 778.88 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is synthesized through a series of chemical reactions involving the protection and activation of functional groupsThe final step involves the attachment of the phosphoramidite group .
Industrial Production Methods
In industrial settings, the production of N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves large-scale chemical synthesis using automated synthesizers. These machines ensure precise control over reaction conditions, such as temperature, pH, and reagent concentrations, to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate or phosphorodithioate derivatives.
Reduction: Reduction reactions can convert the phosphoramidite group to a phosphite or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or sulfur, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with tailored properties, such as increased stability or enhanced binding affinity .
Applications De Recherche Scientifique
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing and regulation.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and biosensors for detecting specific nucleic acid sequences
Mécanisme D'action
The mechanism of action of N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA/RNA strands. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotides .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: A similar compound with a different protecting group (DMTr) instead of Trityl.
N-Trityl-N2-isobutyryl-morpholino-A-5’-O-phosphoramidite: Another compound with adenine instead of guanine as the nucleobase.
Uniqueness
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is unique due to its specific combination of protecting groups and the morpholino modification, which provides enhanced stability and binding properties compared to other phosphoramidite compounds .
Propriétés
Formule moléculaire |
C42H51N8O5P |
|---|---|
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52)/t35-,36+,56?/m0/s1 |
Clé InChI |
FRWLFVXCJRIGKK-AUOFHDIISA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


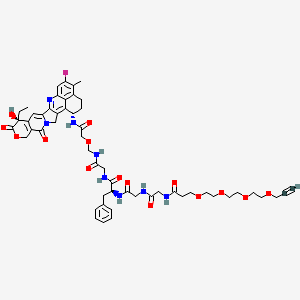
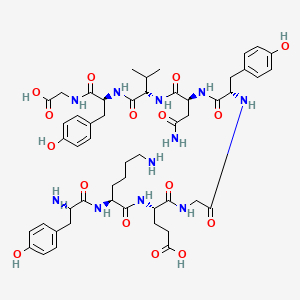
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
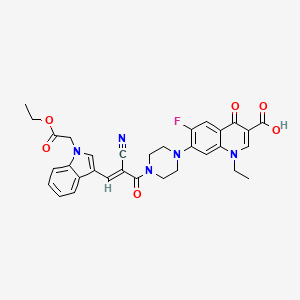
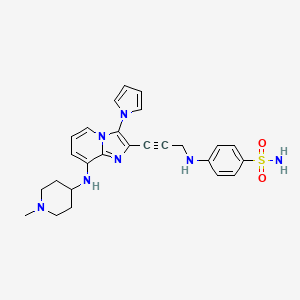
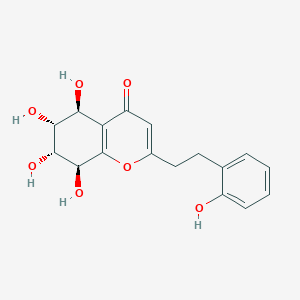


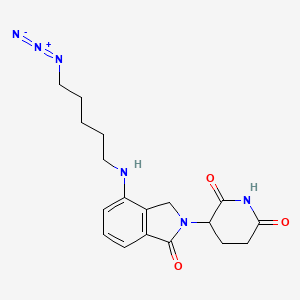
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
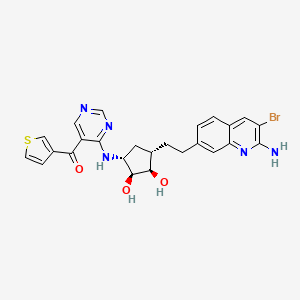

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
